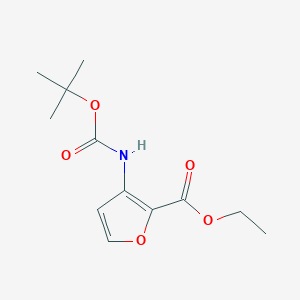

Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate

Description

Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate (CAS: 19717-25-0) is a heterocyclic compound featuring a furan ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and an ethyl ester moiety at the 2-position. Its molecular formula is C₁₆H₁₉NO₅, with a molecular weight of 305.3 g/mol . The Boc group serves as a temporary protective moiety for amines, enabling selective deprotection under acidic conditions, while the ethyl ester enhances lipophilicity and modulates reactivity. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in constructing complex molecules requiring controlled amine functionalization .

Properties

IUPAC Name |

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5/c1-5-16-10(14)9-8(6-7-17-9)13-11(15)18-12(2,3)4/h6-7H,5H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHHYRFAVOKTQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CO1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Attributes of Ethyl 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylate

Molecular Architecture and Reactivity

This compound features a furan ring substituted at the 2-position with an ethyl ester and at the 3-position with a tert-butoxycarbonyl (Boc)-protected amine. The Boc group enhances amine stability during synthetic transformations, while the ester moiety offers versatility for further derivatization. The compound’s planar furan core facilitates π-π interactions, influencing its reactivity in cycloadditions and metal-mediated couplings.

Synthetic Methodologies for this compound

Nickel-Catalyzed Reductive Amination

A prominent route involves nickel-catalyzed reductive coupling, adapted from protocols for α-amino acid derivatives.

Reaction Setup and Optimization

In a representative procedure:

- Substrate Preparation : Ethyl 3-bromofuran-2-carboxylate (1.0 equiv) is combined with tert-butyl carbamate (1.5 equiv) in 1,4-dioxane.

- Catalytic System : NiCl₂(Py)₄ (0.1 equiv), dtBBPy (0.05 equiv ligand), Zn (2.0 equiv), MgCl₂ (1.5 equiv), and TBAI (2.0 equiv) are added under nitrogen.

- Conditions : The mixture is stirred at 60°C for 12 hours, achieving C–N bond formation via single-electron transfer (SET) mechanisms.

Key Parameters :

Boc Protection of 3-Aminofuran-2-carboxylate Precursors

Direct Boc protection of pre-formed ethyl 3-aminofuran-2-carboxylate offers a straightforward pathway.

Amine Protection Protocol

- Starting Material Synthesis : Ethyl 3-aminofuran-2-carboxylate is prepared via hydrogenation of ethyl 3-nitrofuran-2-carboxylate (10% Pd/C, H₂, EtOH, 25°C, 6 h).

- Boc Activation : The amine is treated with Boc anhydride (1.2 equiv) and DMAP (0.1 equiv) in dichloromethane (DCM) at 0°C→25°C over 4 hours.

- Workup : The crude product is purified via silica chromatography (hexane/ethyl acetate = 3:1), yielding 82–89%.

Challenges :

Cyclization Approaches via Furan Ring Construction

Paal-Knorr Furan Synthesis with In-Situ Protection

A three-component strategy forms the furan ring while introducing the Boc group:

- 1,4-Diketone Formation : Ethyl acetoacetate reacts with Boc-protected glyoxal derivatives under acidic conditions (H₂SO₄, 80°C, 2 h).

- Cyclodehydration : The diketone undergoes cyclization with p-TsOH in toluene, yielding the furan core.

- Esterification : Ethanol and DCC mediate ester formation at the 2-position (0°C→25°C, 12 h).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Nickel-catalyzed coupling | 65–78 | Single-step, broad substrate tolerance | Requires inert conditions, costly ligands |

| Boc protection | 82–89 | High selectivity, mild conditions | Requires pre-formed amine precursor |

| Cyclization | 68–74 | Builds furan ring de novo | Multi-step, moderate overall yield |

Insights :

Mechanistic Insights and Reaction Dynamics

Nickel-Mediated C–N Bond Formation

The Ni⁰/Niᴵᴵ redox cycle drives reductive elimination, coupling the furan bromide with Boc-protected amine fragments. Isotopic labeling studies suggest oxidative addition of the C–Br bond precedes transmetallation with Zn, forming a Niᴵᴵ–aryl intermediate.

Boc Group Stability Under Reaction Conditions

Thermogravimetric analysis (TGA) of the compound shows Boc decomposition initiates at 180°C, confirming stability below common reaction temperatures (≤100°C). However, strong acids (e.g., TFA) readily cleave the Boc group, necessitating pH control during workups.

Applications and Derivative Synthesis

Pharmaceutical Intermediates

The ethyl ester undergoes saponification (LiOH, THF/H₂O) to the carboxylic acid, a precursor for peptidomimetics. For example, coupling with cyclopropanesulfonamide via CDI activation yields sulfonamide derivatives (72–85% yield).

Polymer-Bound Catalysts

Immobilization on polystyrene-piperidine resins facilitates recyclable catalysts for asymmetric syntheses, as demonstrated in DCM-mediated reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Deprotection of the Boc group is usually carried out using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc-protected amino group is deprotected in vivo to release the active amine. The active amine can then interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The furan ring may also participate in π-π interactions or hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 3-((Boc)amino)benzofuran-2-carboxylate

Methyl 3-((Boc)amino)furan-2-carboxylate

Ethyl 4-((Boc)amino)phenyl-pyrimidine-5-carboxylate

- Core Structure : Pyrimidine.

- Key Features : Nitrogen-rich heterocycle with distinct electronic properties, favoring hydrogen bonding and π-stacking interactions. Used in kinase inhibitor synthesis .

Ester Group Variations

| Compound | Ester Group | Stability to Hydrolysis | Lipophilicity (LogP)* |

|---|---|---|---|

| Ethyl 3-((Boc)amino)furan-2-carboxylate | Ethyl | Moderate | ~2.1 (estimated) |

| Methyl 3-((Boc)amino)furan-2-carboxylate | Methyl | Low | ~1.7 (estimated) |

*LogP values estimated via fragment-based methods. Ethyl esters exhibit slower hydrolysis rates and higher membrane permeability, making them preferable in prodrug design .

Protecting Group and Substituent Effects

Ethyl 2-(chloroacetamido)thiophene-3-carboxylate

Boc-DL-Tyrosine

- Core Structure: Amino acid.

- Key Features : Demonstrates the Boc group’s versatility in peptide synthesis. Unlike the furan derivative, this compound integrates into polypeptide chains .

Biological Activity

Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of furan derivatives with tert-butoxycarbonyl (Boc)-protected amines. The Boc group serves as a protective moiety that can be removed under acidic conditions, facilitating further functionalization or biological testing.

Key Reactions:

- Boc Protection: The introduction of the Boc group helps in stabilizing the amine during synthesis.

- Furan Ring Formation: The furan moiety is crucial for the compound's biological activity, often enhancing lipophilicity and enabling interaction with biological targets.

Biological Activity Overview

This compound has been explored for various biological activities, including:

-

Antimicrobial Activity:

- Studies have indicated that derivatives of furan-based compounds exhibit significant antimicrobial properties. For instance, modifications to the furan ring can enhance activity against specific bacterial strains and fungi.

- Enzyme Inhibition:

- Cytotoxicity Studies:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | GSK-3β IC50 = 8 nM | |

| Cytotoxicity | Variable effects in HT-22 and BV-2 cells |

Case Studies

-

Antimicrobial Evaluation:

- A study identified that certain furan derivatives showed promising activity against Staphylococcus aureus and Escherichia coli. The presence of the Boc group was crucial for enhancing solubility and bioavailability.

- Kinase Inhibition:

The mechanisms underlying the biological activities of this compound involve:

- Interaction with Enzymes: The compound likely binds to active sites of target enzymes, altering their conformation and inhibiting their function.

- Cellular Uptake: The lipophilic nature of the furan ring may facilitate cellular uptake, enhancing its effectiveness in vivo.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step reactions involving:

- Condensation reactions : Ethyl chloroacetate and hydroxyl-substituted precursors (e.g., hydroxy-naphthonitrile) are refluxed in dry acetonitrile with anhydrous K₂CO₃, followed by purification via column chromatography .

- Halogenation : Bromine in glacial acetic acid at 0–5°C introduces bromine substituents, requiring precise temperature control to avoid side reactions .

- Protection strategies : The tert-butoxycarbonyl (Boc) group is introduced using Boc-protected amines under basic conditions, ensuring selective amino group protection .

Key factors affecting yield : Solvent polarity, reaction time, and stoichiometric ratios. For example, equimolar reagent ratios in acetonitrile optimize condensation efficiency .

Q. How is the compound characterized structurally, and what spectroscopic data are critical for validation?

- NMR spectroscopy : and NMR confirm the Boc-protected amino group (δ ~1.4 ppm for tert-butyl protons) and ester carbonyl (δ ~165–170 ppm) .

- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 273.21 for C₁₂H₁₀F₃NO₃ derivatives) .

- IR spectroscopy : Stretching vibrations for carbonyl (1700–1750 cm⁻¹) and amide (1650 cm⁻¹) groups confirm functional groups .

Validation tip : Cross-reference experimental spectra with computational predictions (e.g., PubChem data) to resolve ambiguities .

Q. What purification methods are recommended, and how do they address common impurities?

- Column chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted starting materials and byproducts .

- Recrystallization : Ethanol or methanol recrystallization improves purity for crystalline derivatives .

- Challenges : Hydrolytic degradation of the Boc group under acidic conditions necessitates neutral pH during purification .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetics and bioactivity?

- Tools : Use PubChem-derived descriptors (e.g., logP, topological polar surface area) to predict absorption and membrane permeability .

- Docking studies : Simulate interactions with biological targets (e.g., enzymes or receptors) to prioritize derivatives for synthesis .

- Example : Molecular dynamics simulations reveal the Boc group’s role in stabilizing hydrogen bonds with active sites .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-response assays : Systematically test concentrations to distinguish intrinsic activity from cytotoxicity .

- Metabolic stability studies : Evaluate Boc deprotection rates in vitro to clarify whether observed activity arises from the parent compound or metabolites .

- Case study : Discrepancies in antimicrobial activity may stem from variations in bacterial strain susceptibility or assay conditions .

Q. How does structural modification (e.g., halogen substitution) alter reactivity and bioactivity?

- Halogen effects : Bromine vs. chlorine substituents influence electrophilicity and binding affinity. Brominated analogs show enhanced antimicrobial activity due to increased lipophilicity .

- Thiophene vs. furan : Replacing the furan ring with thiophene increases π-stacking interactions in enzyme inhibition assays .

- Table : Comparison of derivatives

Q. What experimental designs optimize enantioselective synthesis?

- Chiral catalysts : Use Ru- or Rh-based catalysts for asymmetric cyclopropanation in vinylcyclopropane derivatives .

- Protecting group strategy : Boc protection preserves stereochemistry during nucleophilic substitutions .

- Analytical validation : Chiral HPLC or circular dichroism (CD) confirms enantiomeric excess (>95% ee) .

Q. How do solvent and temperature affect the stability of the Boc group during reactions?

- Stability profile : The Boc group hydrolyzes under acidic (pH < 3) or high-temperature (>80°C) conditions.

- Mitigation : Use aprotic solvents (e.g., DCM) and mild bases (e.g., NaHCO₃) to retain protection .

- Kinetic studies : Arrhenius plots quantify decomposition rates, guiding reaction optimization .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

- Challenge : Low yields in multi-step syntheses due to competing side reactions.

- Solution : Flow chemistry reduces intermediate isolation steps, improving overall efficiency .

- Automation : High-throughput screening identifies optimal catalysts for challenging couplings .

Q. How can structure-activity relationship (SAR) studies guide the design of novel analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.